(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol
Overview
Description
(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol: is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The compound features a chromen-4-ol core with a (4-nitrophenyl)methylidene substituent at the 3-position, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol typically involves the condensation of 4-hydroxycoumarin with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted chromenes.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol is investigated for its potential antimicrobial and anticancer properties. The presence of the nitrophenyl group is known to enhance biological activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria. Additionally, the chromen-4-ol core can interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
- (3E)-3-[(4-nitrophenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one
- 4-nitrophenylmethylidene derivatives of other chromenes
- 4-nitrophenylmethylidene derivatives of coumarins
Comparison: Compared to other similar compounds, (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol is unique due to its specific substitution pattern and the presence of both the chromen-4-ol core and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its reactivity and potential for chemical modifications also set it apart from other related compounds.
Properties
IUPAC Name |
(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9,16,18H,10H2/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACYHABIILPYLA-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(C3=CC=CC=C3O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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